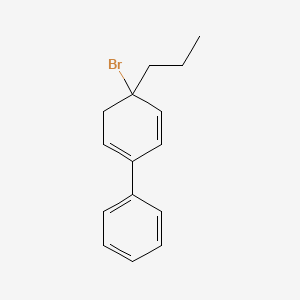

4-Bromo-4-Propylbiphenyl

Description

Contextualization within Substituted Biphenyl (B1667301) Chemistry Research

Substituted biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single bond, with various functional groups attached to the rings. researchgate.net This structural motif is of great interest to chemists due to the wide range of chemical and physical properties that can be achieved through different substitution patterns. researchgate.netontosight.ai The introduction of substituents can influence the molecule's conformation, electronic properties, and biological activity. acs.orgrsc.org

Research in substituted biphenyl chemistry is extensive and covers a broad spectrum of applications. researchgate.netresearchgate.net These compounds are fundamental building blocks in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. researchgate.net For instance, the specific arrangement of substituents can lead to the development of liquid crystals, which are crucial components in display technologies. google.comcookechem.com Furthermore, many biphenyl derivatives exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them important scaffolds in medicinal chemistry. researchgate.netontosight.ai

4-Bromo-4'-Propylbiphenyl (B126337) serves as a key example within this class of compounds. The presence of a bromine atom at the 4-position and a propyl group at the 4'-position of the biphenyl core provides a strategic combination of functionalities. The bromine atom acts as a versatile handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions. google.com The propyl group, on the other hand, influences the molecule's physical properties, such as its solubility and liquid crystalline behavior. This specific substitution pattern makes 4-Bromo-4'-Propylbiphenyl a valuable intermediate for creating more complex and functionalized biphenyl derivatives. google.comcookechem.com

Academic Rationale and Research Objectives for 4-Bromo-4'-Propylbiphenyl

The academic interest in 4-Bromo-4'-Propylbiphenyl stems from its utility as a precursor in several key areas of research. A primary objective for its use is in the synthesis of liquid crystal materials. google.comcookechem.com The rod-like shape of the biphenyl core, combined with the influence of the propyl and bromo substituents, makes it a suitable building block for molecules that can self-assemble into liquid crystalline phases. tandfonline.com By reacting 4-Bromo-4'-Propylbiphenyl, for example, with a boronic acid ester, researchers can prepare 4-propylbiphenyl (B80277) boric acid, a liquid crystal monomer. google.com

Another significant research objective is its application in the pharmaceutical industry. google.com The biphenyl framework is a common feature in many biologically active compounds. researchgate.net The bromo- and propyl-substituted biphenyl can be used as a starting material to generate a variety of derivatives through coupling reactions, allowing for the exploration of structure-activity relationships in drug discovery programs. google.comacs.org

Furthermore, the study of 4-Bromo-4'-Propylbiphenyl contributes to the fundamental understanding of reaction mechanisms and synthetic methodologies. google.com Its use in various coupling reactions helps to refine and expand the scope of these powerful synthetic tools. google.com Researchers have investigated different synthetic routes to 4-Bromo-4'-Propylbiphenyl itself, aiming to develop more efficient, cost-effective, and environmentally friendly processes. google.com These studies often focus on improving reaction yields and avoiding harsh reaction conditions. google.com

Structural Characteristics and Nomenclature in Scholarly Literature

The structure of 4-Bromo-4'-Propylbiphenyl consists of a biphenyl core, which is two benzene (B151609) rings connected by a single carbon-carbon bond. A bromine atom is substituted at the para-position (position 4) of one phenyl ring, and a propyl group (-CH2CH2CH3) is substituted at the para-position (position 4') of the other phenyl ring.

In scholarly literature, the compound is consistently named 4-Bromo-4'-Propylbiphenyl . google.comcookechem.comtcichemicals.com Alternative names and synonyms found in chemical databases and supplier catalogs include:

1-Bromo-4-(4-propylphenyl)benzene echemi.com

4-Bromo-4'-n-propylbiphenyl chemdad.com

1,1'-Biphenyl, 4-bromo-4'-propyl- echemi.comchemical-suppliers.eu

The Chemical Abstracts Service (CAS) Registry Number for this compound is 58743-81-0 . cookechem.comtcichemicals.comchemical-suppliers.eucalpaclab.com

Table 1: Physicochemical Properties of 4-Bromo-4'-Propylbiphenyl

| Property | Value |

|---|---|

| Molecular Formula | C15H15Br |

| Molecular Weight | 275.18 g/mol cookechem.comchemical-suppliers.eu |

| Melting Point | 107-109 °C cookechem.comechemi.com |

| Boiling Point | 349.5 °C at 760 mmHg (Predicted) cookechem.comechemi.com |

| Density | 1.249 g/cm³ (Predicted) cookechem.comechemi.com |

| Appearance | White to light yellow powder or crystal cookechem.comtcichemicals.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Bromo-4'-Propylbiphenyl |

| 4-propylbiphenyl boric acid |

| 1-Bromo-4-(4-propylphenyl)benzene |

| 4-Bromo-4'-n-propylbiphenyl |

Structure

3D Structure

Properties

Molecular Formula |

C15H17Br |

|---|---|

Molecular Weight |

277.20 g/mol |

IUPAC Name |

5-bromo-2-phenyl-5-propylcyclohexa-1,3-diene |

InChI |

InChI=1S/C15H17Br/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |

InChI Key |

GNNMNHUWKOIOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC=C(C=C1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Bromo 4 Propylbiphenyl

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-4'-propylbiphenyl (B126337), a logical disconnection breaks the bond between the two phenyl rings. This suggests two primary precursor fragments: a brominated phenyl unit and a propyl-substituted phenyl unit. Alternatively, one could start with a biphenyl (B1667301) core and subsequently introduce the bromo and propyl functional groups. A common strategy involves using biphenyl as a readily available and inexpensive industrial chemical. google.com

Classical Synthetic Approaches for Biphenyl Core Formation

Traditional methods for constructing the biphenyl scaffold have been foundational in organic synthesis.

One established route to 4-Bromo-4'-propylbiphenyl begins with the Friedel-Crafts acylation of biphenyl. google.com This reaction introduces a propionyl group onto the biphenyl backbone. google.com The resulting ketone can then be reduced to a propyl group. A subsequent bromination step yields the final product. google.com A patent describes a process starting with biphenyl and propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com The intermediate is then reduced and brominated. google.com While effective, this method can require harsh reaction conditions, such as high temperatures for the reduction step, which can pose challenges for industrial-scale production. google.com

Table 1: Example of Friedel-Crafts Acylation Approach

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | Biphenyl, Propionyl chloride | Aluminum chloride, Dichloroethane | 4-Propionylbiphenyl (B1677972) |

| 2. Reduction | 4-Propionylbiphenyl | Sodium borohydride (B1222165), followed by p-toluenesulfonic acid and hydrogenation | 4-Propylbiphenyl (B80277) |

| 3. Bromination | 4-Propylbiphenyl | Bromine | 4-Bromo-4'-propylbiphenyl |

This table is a simplified representation of a multi-step synthesis. google.com

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halides. nih.gov In principle, a variation of this reaction could be used to synthesize 4-Bromo-4'-propylbiphenyl. However, the traditional Ullmann reaction often requires high temperatures and can have limitations in terms of functional group tolerance. nih.gov Modern advancements have led to the development of more efficient copper-catalyzed coupling reactions that can proceed under milder conditions. organic-chemistry.org

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. vedantu.comwikipedia.org This reaction can be used to form alkyl-substituted aromatic compounds. unacademy.com The mechanism is thought to involve the formation of radical intermediates. nih.gov While historically significant for creating carbon-carbon bonds, the Wurtz-Fittig reaction can be limited by side reactions. wikipedia.org For the synthesis of 4-Bromo-4'-propylbiphenyl, this method would involve the reaction of a brominated aryl halide with a propyl halide.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions due to their high efficiency, selectivity, and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For the synthesis of 4-Bromo-4'-propylbiphenyl, a Suzuki-Miyaura strategy could involve the coupling of 4-bromophenylboronic acid with 1-bromo-4-propylbenzene, or vice versa. google.com The versatility of the Suzuki-Miyaura reaction allows for a wide range of substrates and reaction conditions to be employed, often resulting in high yields of the desired product. mdpi.com The reaction's tolerance to various functional groups makes it a highly attractive method for synthesizing complex molecules. mdpi.com

Table 2: Potential Suzuki-Miyaura Cross-Coupling Routes

| Route | Aryl Halide | Organoboron Reagent | Catalyst/Base |

|---|---|---|---|

| A | 1,4-Dibromobenzene (B42075) | 4-Propylphenylboronic acid | Palladium catalyst, Base |

| B | 4-Bromophenylboronic acid | 1-Bromo-4-propylbenzene | Palladium catalyst, Base |

This table illustrates potential retrosynthetic disconnections for a Suzuki-Miyaura synthesis.

Negishi Coupling Approaches

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this method is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions and demonstrates broad functional group tolerance. nih.govorgsyn.org

To synthesize 4-Bromo-4'-propylbiphenyl, one could couple 4-propylphenylzinc halide with 1,4-dibromobenzene or (4-bromophenyl)zinc halide with 1-bromo-4-propylbenzene. The organozinc reagents are typically prepared either through transmetalation from an organolithium or Grignard reagent, or by the direct insertion of activated zinc into an organic halide. orgsyn.orgunits.it

Palladium catalysts, such as Pd(PPh₃)₄ or those generated from Pd(OAc)₂ with phosphine (B1218219) ligands, are most common due to their higher yields and functional group tolerance compared to nickel. wikipedia.org The development of palladacycle precatalysts has led to more efficient systems that can operate at room temperature with low catalyst loadings. nih.gov

Table 2: Features of Negishi Coupling for Biaryl Synthesis

| Component | Description | Relevance to 4-Bromo-4'-propylbiphenyl Synthesis | Reference |

|---|---|---|---|

| Organometallic Reagent | Organozinc Halide (R-ZnX) | (4-bromophenyl)zinc halide or 4-propylphenylzinc halide. | wikipedia.orgunits.it |

| Electrophile | Aryl Halide (Ar-X) | 1-bromo-4-propylbenzene or 1,4-dibromobenzene (X=Br, I). | wikipedia.org |

| Catalyst | Palladium(0) or Nickel(0) | Pd(PPh₃)₄, Pd-PEPPSI-IPent, or Ni(PPh₃)₄. wikipedia.orgrsc.org |

| Key Advantages | High reactivity, high functional group tolerance, can couple sp², sp³, and sp carbons. | Allows for a versatile approach with potentially high yields under mild conditions. | nih.govwikipedia.org |

Kumada Cross-Coupling Reactions

The Kumada coupling (or Kumada-Corriu reaction) utilizes a Grignard reagent (an organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. ambeed.comresearchgate.net This was one of the earliest transition-metal-catalyzed cross-coupling reactions developed. researchgate.net

For the target molecule, the synthesis would proceed by reacting 4-propylphenylmagnesium bromide with 1,4-dibromobenzene, or 4-bromophenylmagnesium bromide with 1-bromo-4-propylbenzene. Nickel catalysts, such as NiCl₂(dppp), are classic choices for this reaction, though palladium catalysts are also effective. ambeed.comnih.gov While powerful, the high reactivity and basicity of Grignard reagents can limit the reaction's functional group tolerance compared to Suzuki or Negishi couplings. researchgate.net

Stille Cross-Coupling Methodologies

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, using a palladium catalyst. wikipedia.org A major advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. orgsyn.org

The synthesis of 4-Bromo-4'-propylbiphenyl via Stille coupling would involve a reagent pair such as (4-propylphenyl)trialkylstannane and 1,4-dibromobenzene. The reaction is typically catalyzed by a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. orgsyn.orgharvard.edu The development of bulky, electron-rich phosphine ligands has significantly advanced Stille couplings, enabling reactions of less reactive aryl chlorides and allowing for milder conditions, even room temperature couplings for aryl bromides. orgsyn.org In some cases, additives like copper(I) iodide (CuI) are used to accelerate the reaction rate. harvard.edu

Table 3: Comparison of Major Cross-Coupling Reactions for 4-Bromo-4'-propylbiphenyl Synthesis

| Reaction | Organometallic Reagent | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Mild conditions, low toxicity of byproducts, high functional group tolerance. | harvard.edu |

| Negishi | Organozinc (R-ZnX) | High reactivity, excellent functional group tolerance. | nih.govwikipedia.org |

| Kumada | Grignard Reagent (R-MgX) | Highly reactive organometallic, less functional group tolerance. | ambeed.comresearchgate.net |

| Stille | Organostannane (R-SnR'₃) | Air/moisture stable reagents, wide functional group tolerance, toxic tin byproducts. | wikipedia.orgorgsyn.org |

Heck Reactions and Related Olefinations

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by palladium. mdpi.comlibretexts.org The standard Heck reaction is not a direct method for synthesizing a biaryl compound like 4-Bromo-4'-propylbiphenyl from two aryl precursors.

However, a related olefination could be envisioned to construct the propyl group onto a pre-formed 4-bromo-biphenyl scaffold. For instance, a Heck reaction could couple 4-bromo-4'-iodobiphenyl (B185808) with propene, although controlling the position of the double bond in the resulting alkenylbiphenyl and its subsequent reduction to a propyl group would present additional synthetic challenges. Given the efficiency of direct cross-coupling methods for forming the biaryl bond, the Heck reaction is a less common or practical approach for this specific target. mdpi.com

Advanced and Sustainable Synthetic Protocols

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing compounds like 4-Bromo-4'-propylbiphenyl. A Chinese patent describes an improved process that avoids harsh conditions and carcinogenic reagents. google.com This synthetic route starts from inexpensive biphenyl and proceeds through acylation and reduction steps, achieving a total yield of 57%, a significant improvement over previous methods that yielded only 20-30%. google.com This approach emphasizes high atom economy and milder reaction conditions, moving away from ultra-low or ultra-high temperature requirements of older routes. google.com

In the realm of cross-coupling, sustainability efforts focus on:

Catalyst Efficiency : Developing catalysts with very high turnover numbers (TON) to reduce the amount of precious palladium metal required. nih.gov

Greener Solvents : Replacing hazardous solvents like DMF with more benign alternatives. frontiersin.org

Energy Efficiency : Utilizing methods like microwave irradiation to shorten reaction times and reduce energy consumption. acs.orgfrontiersin.org

These advanced protocols aim to make the production of 4-Bromo-4'-propylbiphenyl and related structures more economical and sustainable for industrial applications.

Mechanochemical Synthesis

Mechanochemical synthesis, a process that utilizes mechanical energy from methods like ball milling to drive chemical reactions, offers a solvent-free and often more efficient alternative to conventional solution-based synthesis. rsc.orgmdpi.com This technique can enhance reaction rates and, in some cases, provide access to products that are difficult to obtain through traditional methods. researchgate.netnih.gov

In the context of biphenyl synthesis, mechanochemistry has been successfully employed for the palladium-catalyzed oxidative homocoupling of aryl boronic acids. rsc.org This solvent-and-ligand-free ball-milling method allows for the simple and rapid synthesis of various biphenyl-derived materials. rsc.org Another example includes the synthesis of biphenyl-4-carbonyl-benzoic acid through a solvent-free mechanochemical ball milling reaction of biphenyl with phthalic anhydride (B1165640) in the presence of aluminum chloride. nih.gov While the direct application of mechanochemistry for the synthesis of 4-bromo-4'-propylbiphenyl is not extensively documented in publicly available research, the principles have been established for structurally related biphenyl compounds, suggesting its potential as a viable synthetic route.

Photoredox Catalysis in Biphenyl Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of transformations under mild reaction conditions. This methodology relies on a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, thereby generating highly reactive radical intermediates.

While specific literature detailing the photoredox-catalyzed synthesis of 4-bromo-4'-propylbiphenyl is scarce, the utility of this approach for constructing the biphenyl scaffold is well-established. Photoredox catalysis can be merged with transition-metal catalysis, such as in Suzuki-Miyaura cross-coupling reactions, to facilitate the formation of C-C bonds between aryl partners. researchgate.netgre.ac.uk These methods often exhibit high functional group tolerance and can proceed at room temperature, offering a green alternative to thermally promoted reactions. The generation of aryl radicals from aryl halides under photoredox conditions for subsequent C-H arylation of an arene is another strategy that can be employed for biphenyl synthesis. researchgate.net Given the reactivity of aryl bromides in such transformations, it is plausible that photoredox catalysis could be adapted for the coupling of a suitable 4-propylphenyl precursor with a bromine source or a 4-bromophenyl precursor.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biphenyl synthesis, has been extensively adapted to flow chemistry systems. mdpi.comsemanticscholar.org In a typical setup, streams containing the aryl halide (e.g., a bromobiphenyl derivative), the arylboronic acid, a palladium catalyst, and a base are mixed and heated in a reactor coil for a specific residence time to afford the desired biphenyl product. semanticscholar.org The use of packed-bed reactors containing a solid-supported palladium catalyst is a common strategy that simplifies product purification by retaining the catalyst within the reactor. mdpi.com Multistep sequences, including lithiation, borylation, and subsequent Suzuki-Miyaura coupling, have also been successfully integrated into continuous flow processes for the synthesis of complex biaryls. nih.gov These applications demonstrate the robustness of flow chemistry for the efficient and controlled production of substituted biphenyls, including potentially 4-bromo-4'-propylbiphenyl.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of 4-bromo-4'-propylbiphenyl often focuses on optimizing reaction pathways to maximize product yield and purity. A common route involves the Friedel-Crafts acylation of biphenyl, followed by a reduction and subsequent bromination. Each of these steps requires careful control of reaction conditions to achieve the desired outcome.

A patented synthesis route highlights a process starting from the readily available industrial chemical, biphenyl. [No result found for "CN108129258B"] The sequence involves:

Friedel-Crafts Acylation: Reaction of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propionylbiphenyl.

Reduction: The ketone is reduced to a propyl group. This can be achieved through methods like the Wolff-Kishner reduction.

Bromination: The resulting 4-propylbiphenyl is brominated to introduce the bromine atom at the 4'-position.

Solvent and Temperature Effects

The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the yield and selectivity of the synthesis of 4-bromo-4'-propylbiphenyl.

In the Friedel-Crafts acylation step, the solvent must be inert to the strong Lewis acid catalyst. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane. core.ac.uk The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions.

For the bromination of 4-propylbiphenyl, the solvent can influence the regioselectivity of the reaction. A patent for a similar process discloses the use of various organic solvents for the bromination step. [No result found for "CN108129258B"] The reaction is generally carried out at a controlled temperature, for instance between 20-30 °C, to prevent over-bromination and the formation of isomeric byproducts. [No result found for "CN108129258B"]

| First Organic Solvent (Acylation Step) | Fifth Organic Solvent (Bromination Step) | Overall Yield |

| Dichloroethane | Dichloromethane | >56% |

| Dichloromethane | Tetrahydrofuran (B95107) | >56% |

| Chlorobenzene | Dioxane | >56% |

| Toluene (B28343) | Dimethyl sulfoxide | >56% |

| Dichloroethane | Acetic Acid | >56% |

Regioselectivity and Chemoselectivity Control

Controlling the position of substitution (regioselectivity) and the specific functional group that reacts (chemoselectivity) is paramount in the synthesis of 4-bromo-4'-propylbiphenyl.

Regioselectivity: In the Friedel-Crafts acylation of biphenyl, the initial propionylation occurs preferentially at the 4-position (para-position). This is due to the steric hindrance at the ortho-positions (2, 2', 6, 6') and the electronic activation of the para-position by the phenyl group. alexandonian.comacs.org

The subsequent bromination of 4-propylbiphenyl is directed by the existing propyl group. The propyl group is an ortho-, para-directing activator. Since the para-position on its own ring is already substituted, bromination is directed to the other ring. The 4'-position of the second ring is the most sterically accessible and electronically favorable position for electrophilic aromatic substitution, leading to the desired 4-bromo-4'-propylbiphenyl isomer.

Chemoselectivity: During the synthesis, chemoselectivity is also a key consideration. For instance, in the reduction of the 4-propionylbiphenyl intermediate, the reducing agent must selectively reduce the ketone group without affecting the aromatic rings. The Wolff-Kishner reduction is a suitable method for this transformation. In the final bromination step, controlling the stoichiometry of bromine is crucial to ensure mono-bromination and prevent the formation of di- or poly-brominated byproducts. unm.edu The reaction conditions, such as temperature and catalyst, are optimized to favor the desired single substitution. aau.dk

Iii. Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Bromo-4'-propylbiphenyl (B126337). Through a combination of one-dimensional and two-dimensional experiments, each proton and carbon atom in the molecule can be unequivocally assigned. e-bookshelf.de

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. For 4-Bromo-4'-propylbiphenyl, the spectrum is characterized by distinct signals for the aliphatic propyl chain and the aromatic protons on the two phenyl rings.

The ¹³C NMR spectrum complements this by indicating the number of chemically non-equivalent carbon atoms. Given the molecule's asymmetry, all 15 carbon atoms are expected to be unique, resulting in 15 distinct signals.

Expected ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl-CH₃ | ~0.95 | Triplet (t) | ~7.4 |

| Propyl-CH₂ | ~1.65 | Sextet | ~7.5 |

| Propyl-ArCH₂ | ~2.62 | Triplet (t) | ~7.6 |

Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | ~13.9 |

| Propyl-CH₂ | ~24.5 |

| Propyl-ArCH₂ | ~37.8 |

| Aromatic C-Br | ~121.0 |

| Aromatic C-H | ~127.0 - 132.0 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings (typically over two to three bonds). youtube.com For 4-Bromo-4'-propylbiphenyl, COSY is critical for confirming the connectivity of the propyl chain by showing correlations between the methyl, methylene (B1212753), and benzylic protons. It also reveals couplings between adjacent protons on each of the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the key to connecting the molecular fragments by showing correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.com Crucial HMBC correlations would include those between the benzylic protons of the propyl group and the quaternary carbon of the propyl-substituted phenyl ring, as well as correlations between the protons of one ring and the carbons of the other, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for confirming the biphenyl linkage by showing through-space correlations between the ortho-protons of one ring and the ortho-protons of the adjacent ring. researchgate.net

Expected 2D NMR Correlations for Structural Elucidation

| Technique | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | Establishes ¹H-¹H spin systems | Propyl-CH₃ ↔ Propyl-CH₂ ↔ Propyl-ArCH₂ |

| HSQC | Assigns protons to their carbons | All C-H pairs (e.g., Propyl-CH₃ to its ¹³C signal) |

| HMBC | Connects molecular fragments | Propyl-ArCH₂ to quaternary carbon of its ring; Protons on Ring A to carbons on Ring B |

| NOESY | Confirms spatial proximity | Protons on Ring A to protons on Ring B |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing exact molecular weight and elemental composition, as well as structural information through fragmentation analysis. google.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is used to determine its elemental composition. lcms.cznih.gov For 4-Bromo-4'-propylbiphenyl, HRMS would be used to confirm the molecular formula C₁₅H₁₅Br by comparing the experimentally measured mass with the theoretically calculated exact mass. The high resolution distinguishes the target ion from other ions that may have the same nominal mass but a different elemental formula. lcms.cz

HRMS Data for 4-Bromo-4'-propylbiphenyl

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅Br |

| Calculated Exact Mass [M] | 274.0357 u |

| Calculated m/z for [M+H]⁺ | 275.0430 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov This technique provides detailed structural information by revealing the molecule's weakest bonds and stable fragments. For 4-Bromo-4'-propylbiphenyl, key fragmentation pathways would likely include cleavage of the propyl chain and loss of the bromine atom, helping to confirm the identity and arrangement of the substituents. nih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present. nih.govresearchgate.net

IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, which requires a change in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar functional groups. nih.gov Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, which is dependent on a change in the molecule's polarizability. ksu.edu.sa It is often more sensitive to non-polar, symmetric bonds and skeletal structures. nih.govspectroscopyonline.com

For 4-Bromo-4'-propylbiphenyl, IR spectroscopy would clearly show absorptions for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching. Raman spectroscopy would provide complementary information, potentially showing strong signals for the symmetric breathing modes of the substituted aromatic rings and the C-C backbone of the propyl group.

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Strong in both |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong in both |

| Aromatic C=C Stretch | 1610, 1475 | 1610, 1475 | Characteristic "fingerprint" region |

| C-Br Stretch | 600-500 | 600-500 | May be weak; in the lower frequency region |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 4-Bromo-4'-propylbiphenyl, the FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of its constituent bonds.

The spectrum of a related compound, biphenyl, shows that most vibrations can be attributed to the individual phenyl rings. For substituted biphenyls, the spectra can often be interpreted by considering the vibrations of the separate rings with their respective substitutions. In the case of 4-Bromo-4'-propylbiphenyl, this would involve analyzing the characteristic bands for a 1,4-disubstituted benzene (B151609) ring bearing a bromine atom and another bearing a propyl group.

Key vibrational modes expected in the FTIR spectrum of 4-Bromo-4'-propylbiphenyl include:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The propyl group will exhibit symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups, generally in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the phenyl rings gives rise to characteristic bands in the 1450-1600 cm⁻¹ region. The presence of new peaks in this region can indicate C-C stretching vibrations in biphenyl rings.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum.

Out-of-Plane C-H Bending: The substitution pattern on the benzene rings influences the position of these strong absorption bands, which are typically found between 800 and 850 cm⁻¹ for 1,4-disubstituted rings.

Interactive Data Table: Predicted FTIR Spectral Data for 4-Bromo-4'-Propylbiphenyl

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-H Bending (CH₃, CH₂) | 1375-1470 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

| Out-of-Plane C-H Bending (p-substitution) | 800-850 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. This technique is particularly useful for analyzing the skeletal vibrations of the biphenyl system and the C-Br bond.

In aromatic compounds, the C-Br stretching vibration typically produces a Raman shift in the range of 500–600 cm⁻¹. The Raman spectra of brominated aromatic compounds show characteristic shifts that can be used for identification. For instance, studies on brominated flame retardants like polybrominated diphenyl ethers (PBDEs) demonstrate that even compounds with similar molecular structures can be distinguished by their unique Raman spectral features.

For 4-Bromo-4'-propylbiphenyl, key expected Raman shifts would include:

Ring Breathing Modes: The symmetric vibrations of the phenyl rings.

C-C Inter-ring Stretch: The vibration of the bond connecting the two phenyl rings.

C-Br Stretch: A prominent peak is expected in the 500-600 cm⁻¹ region.

Propyl Group Vibrations: Characteristic C-H and C-C vibrations of the propyl substituent.

The intensity and position of these peaks can provide insights into the molecular symmetry and electronic environment.

Interactive Data Table: Predicted Raman Shifts for 4-Bromo-4'-Propylbiphenyl

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Vibrations | ~1600, ~1050, ~800 |

| C-Br Stretch | 500-600 |

| Ring Deformation | 600-700 |

| Substituent Sensitive Bands | ~1300 |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It can be applied to both single crystals and polycrystalline powders.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography provides the most precise and unambiguous structural information for a molecule, including bond lengths, bond angles, and torsion angles. For 4-Bromo-4'-propylbiphenyl, a single crystal analysis would definitively establish the conformation of the molecule in the solid state.

A key structural parameter for biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens (which favors a twisted conformation) and the π-conjugation between the rings (which favors a planar conformation). In the solid state, intermolecular packing forces also play a significant role. For example, in the crystal structure of 4-bromo-4'-nitrodiphenyl, the two phenyl rings are twisted relative to each other by 35°. A similar twist would be expected for 4-Bromo-4'-propylbiphenyl.

The analysis would also reveal details about the intermolecular interactions, such as van der Waals forces and potential Br···Br or Br···π interactions, which govern the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters for 4-Bromo-4'-Propylbiphenyl from Single Crystal XRD

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Dihedral Angle (between phenyl rings) | Likely non-planar, ~30-45° |

| C-Br Bond Length | ~1. |

Advanced Spectroscopic Techniques for Electronic Structure Probing

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties

The photophysical properties of 4-bromo-4'-propylbiphenyl, specifically its fluorescence and phosphorescence characteristics, are of significant interest in various research applications, from materials science to analytical chemistry. While detailed spectroscopic data specifically for 4-bromo-4'-propylbiphenyl is not extensively documented in publicly available literature, the behavior of the parent compound, 4-bromobiphenyl (B57062), and its derivatives provides a strong framework for understanding its expected properties.

Fluorescence is a photoluminescent process in which a molecule absorbs a photon, is excited to a higher electronic state, and then rapidly emits a photon as it returns to its ground electronic state. In contrast, phosphorescence is a slower emission process where the excited electron undergoes a spin conversion to a triplet state before returning to the ground state. The presence of a heavy atom, such as bromine, in the molecular structure significantly influences these processes.

The "heavy-atom effect" is a well-documented phenomenon where the presence of a heavy atom enhances the rate of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. This is due to increased spin-orbit coupling. Consequently, for brominated compounds like 4-bromo-4'-propylbiphenyl, fluorescence is often quenched or very weak, while phosphorescence can become a more dominant relaxation pathway.

Research on related compounds supports this expectation. For instance, studies on 4-bromobiphenyl have shown that it can exhibit room-temperature phosphorescence (RTP) when incorporated into a rigid matrix, such as cyclodextrin. edpsciences.org This rigidity minimizes non-radiative decay pathways, allowing the long-lived triplet state to emit a photon.

A pertinent example is a study on a galactose-functionalized 4-bromobiphenyl derivative (BHB). In its amorphous state, this compound displays very weak phosphorescence. However, when co-crystallized with methanol (B129727), it exhibits a strong green phosphorescence emission. chinesechemsoc.org The methanol molecules in the crystal lattice help to rigidify the structure, suppressing vibrational quenching and thereby enhancing the phosphorescence quantum yield. chinesechemsoc.org The fluorescence of these crystals was noted to be weak, consistent with the heavy-atom effect. chinesechemsoc.org

The detailed photophysical data for the methanol-activated BHB cocrystal provides valuable insight into the potential luminescent properties of substituted 4-bromobiphenyls when placed in a suitable environment.

Interactive Data Table: Photophysical Properties of a Galactose-Functionalized 4-Bromobiphenyl Derivative (BHB) Cocrystal

| Property | Value | Conditions |

| Phosphorescence Emission Peak | 491 nm | Excited at 310 nm |

| Phosphorescence Lifetime (τp) | 501 µs | - |

| Phosphorescence Quantum Yield (Φp) | ~6.2% | In cocrystal with methanol |

| Amorphous State Phosphorescence | ~562 nm | Weak emission |

| Amorphous State Lifetime (τp) | 31 µs | - |

| Amorphous State Quantum Yield (Φp) | < 0.3% | - |

This data is for a galactose-functionalized 4-bromobiphenyl derivative (BHB) and is presented as a relevant example. Specific values for 4-bromo-4'-propylbiphenyl may vary.

Iv. Chemical Reactivity and Derivatization Pathways of 4 Bromo 4 Propylbiphenyl

Transformations at the Bromine Position

The bromine atom on the biphenyl (B1667301) ring is a versatile handle for a variety of chemical reactions, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Further Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. researchgate.net 4-Bromo-4'-propylbiphenyl (B126337) can serve as a substrate in several of these transformations.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. rsc.org It is a widely used method for the synthesis of arylacetylenes. For instance, 4-bromo-4'-propylbiphenyl can be reacted with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt to yield the corresponding 4-alkynyl-4'-propylbiphenyl derivative. nih.gov Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.orgnih.govthalesnano.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. umich.edumdpi.com In a typical Heck reaction, 4-bromo-4'-propylbiphenyl could be reacted with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base to yield a 4-alkenyl-4'-propylbiphenyl. umich.edumdpi.com The choice of phosphine (B1218219) ligands can influence the efficiency and selectivity of the reaction. umich.edu

A summary of representative cross-coupling reactions involving 4-bromo-4'-propylbiphenyl is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst | 4-Alkynyl-4'-propylbiphenyl |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-4'-propylbiphenyl |

| Suzuki | Arylboronic acid | Pd catalyst, Base | 4-Aryl-4'-propylbiphenyl |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of 4-bromo-4'-propylbiphenyl, the absence of such strong electron-withdrawing groups on the same aromatic ring as the bromine atom makes it generally unreactive towards traditional SNAr reactions. wikipedia.orgbyjus.com The biphenyl system itself does not provide sufficient activation for the displacement of the bromide by common nucleophiles under standard SNAr conditions. For SNAr to occur, the aromatic ring would need to be rendered sufficiently electron-poor. wikipedia.orgmasterorganicchemistry.com

Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The bromine atom of 4-bromo-4'-propylbiphenyl can be utilized to form highly reactive organometallic reagents, which are excellent nucleophiles in their own right. libretexts.org

Grignard Reagent Formation: By reacting 4-bromo-4'-propylbiphenyl with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, 4-(4'-propylbiphenyl)magnesium bromide, can be prepared. mnstate.eduleah4sci.combyjus.com This organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. leah4sci.combyjus.commasterorganicchemistry.com For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. leah4sci.com

Organolithium Reagent Formation: Alternatively, treatment of 4-bromo-4'-propylbiphenyl with an organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange reaction, forming 4-(4'-propylbiphenyl)lithium. libretexts.orgwikipedia.org This organolithium species is also a strong nucleophile and base. wikipedia.org A patent describes a process where dibromobiphenyl undergoes a halogen-lithium exchange with butyllithium, followed by a reaction with iodopropane to produce 4-bromo-4'-propylbiphenyl. google.com This indicates the feasibility of forming the organolithium reagent from the brominated precursor.

The formation and subsequent reactions of these organometallic reagents are summarized in the table below.

| Reagent Type | Method of Formation | Common Electrophiles | Product Type |

| Grignard | Reaction with Mg in ether | Aldehydes, Ketones, CO₂ | Alcohols, Carboxylic Acids |

| Organolithium | Reaction with n-BuLi | Various electrophiles | Functionalized biphenyls |

Reactivity and Functionalization of the Propyl Chain

The propyl group attached to the biphenyl core also presents opportunities for chemical modification, although it is generally less reactive than the bromine-substituted aromatic ring.

Selective Oxidation and Reduction Reactions

The alkyl side chain can undergo oxidation reactions under specific conditions. For instance, the propyl group can be oxidized to a carboxylic acid derivative. evitachem.com A patent discloses a synthetic route starting from 4-propionyl-biphenyl, which is reduced to 1-(biphenyl-4-yl)-1-propanol. google.com This alcohol can then be further transformed. While direct oxidation of the propyl group in 4-bromo-4'-propylbiphenyl is not widely reported, analogous oxidations of alkyl chains on similar aromatic systems are known. For example, N-propyldiphenylamine can be oxidized with potassium permanganate. gla.ac.uk

Reduction of functional groups on the propyl chain is also a potential pathway. For instance, if a carbonyl group were introduced at the benzylic position, it could be reduced to a methylene (B1212753) group or an alcohol.

Halogenation and Alkene Formation

Halogenation of the propyl chain can occur, typically at the benzylic position, via radical mechanisms. This would introduce a new reactive handle on the alkyl group.

Furthermore, elimination reactions can lead to the formation of an alkene. A patented process describes the dehydration of 1-(biphenyl-4-yl)-1-propanol to yield 4-propenyl-biphenyl. google.com This propenyl group can then be hydrogenated to the propyl group. google.com This sequence suggests that the reverse, the formation of an alkene from the saturated propyl chain, is a plausible transformation under appropriate conditions, likely involving initial halogenation followed by dehydrohalogenation.

Reactivity of the Biphenyl Core

The biphenyl structure of 4-bromo-4'-propylbiphenyl serves as a scaffold for various substitution reactions. The electronic effects of the bromo and propyl substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In 4-bromo-4'-propylbiphenyl, the directing effects of the existing substituents determine the position of incoming electrophiles.

The propyl group (-C₃H₇) is an alkyl group, which is known to be an electron-donating group through an inductive effect. libretexts.org Such groups activate the aromatic ring towards electrophilic attack and are ortho, para-directing. makingmolecules.comsavemyexams.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

Conversely, the bromine atom is a halogen. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. masterorganicchemistry.com However, they are also ortho, para-directing because of the resonance effect, where a lone pair of electrons on the halogen can be donated to the ring, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions. makingmolecules.combyjus.com

In the case of 4-bromo-4'-propylbiphenyl, the propyl group on one phenyl ring will direct electrophiles to its ortho and para positions. Since the para position is already substituted (as part of the biphenyl linkage), electrophilic attack will be directed to the positions ortho to the propyl group (positions 3' and 5'). On the other phenyl ring, the bromo group will also direct incoming electrophiles to its ortho and para positions. The para position is occupied by the other phenyl ring, so substitution will be directed to the positions ortho to the bromine atom (positions 3 and 5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Bromo-4'-Propylbiphenyl

| Reagent/Reaction | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 4-Bromo-3'-nitro-4'-propylbiphenyl and 4-Bromo-2'-nitro-4'-propylbiphenyl |

| Halogenation (e.g., Br₂/FeBr₃) | 3,4'-Dibromo-4-propylbiphenyl |

| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | 4-Bromo-3'-acetyl-4'-propylbiphenyl |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual product distribution may vary based on reaction conditions.

The carbon-bromine bond in 4-bromo-4'-propylbiphenyl is susceptible to cleavage, leading to the formation of an aryl radical. This radical species can then participate in a variety of coupling reactions. The generation of aryl radicals from aryl halides can be initiated through methods like photoredox catalysis. researchgate.netnih.gov Once formed, this reactive intermediate can be trapped by various partners. For instance, it can be coupled with heterocycles like N-methylpyrrole to form new carbon-carbon bonds. nih.gov

Furthermore, 4-bromo-4'-propylbiphenyl can undergo dehalogenation reactions, where the bromine atom is replaced by a hydrogen atom. This can be achieved using reductants in the presence of a catalyst. nih.govresearchgate.net Such reactions proceed via an aryl radical intermediate. researchgate.net

Regioselectivity and Stereoselectivity in Complex Derivatization

The functional groups on 4-bromo-4'-propylbiphenyl allow for its use in more intricate synthetic sequences where control of regioselectivity and stereoselectivity is crucial. While specific studies on complex derivatizations of 4-bromo-4'-propylbiphenyl are not extensively detailed in the provided search results, general principles of organic synthesis can be applied.

For example, if a chiral center were to be introduced on the propyl group, subsequent reactions on the biphenyl core could be influenced by this stereocenter, potentially leading to diastereoselective outcomes. However, without specific experimental data, this remains a theoretical consideration. The development of organocatalytic methods has enabled direct and stereoselective α-arylation of carbonyl compounds, a strategy that could potentially be applied to derivatives of 4-bromo-4'-propylbiphenyl. unm.edu

Catalytic Applications in Organic Synthesis Utilizing 4-Bromo-4'-Propylbiphenyl as a Precursor

4-Bromo-4'-propylbiphenyl serves as a key precursor in the synthesis of ligands and catalysts for various organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

One of the most significant applications is in Suzuki-Miyaura coupling reactions. harvard.eduresearchgate.netyonedalabs.com In these reactions, the carbon-bromine bond of 4-bromo-4'-propylbiphenyl undergoes oxidative addition to a palladium(0) complex. The resulting organopalladium species then reacts with an organoboron compound in a process called transmetalation, followed by reductive elimination to form a new carbon-carbon bond and regenerate the palladium(0) catalyst. harvard.eduyonedalabs.com This methodology is widely used to synthesize more complex biaryl and polyaryl structures. For instance, 4-bromo-4'-propylbiphenyl can be coupled with arylboronic acids to create substituted terphenyls.

Another important catalytic application is the Heck reaction, which involves the palladium-catalyzed reaction of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com 4-Bromo-4'-propylbiphenyl can serve as the aryl halide component, reacting with various alkenes to form new substituted alkenes. frontiersin.orgscirp.org This reaction is a powerful tool for the formation of carbon-carbon bonds and has broad applications in organic synthesis.

Furthermore, derivatives of 4-bromo-4'-propylbiphenyl are used to synthesize phosphine ligands. For example, (4ʹ-bromobiphenyl-4-yl)diphenylphosphine can be prepared and subsequently used to create palladium and platinum complexes. kaznu.kzresearchgate.netchemrevlett.com These metal complexes have shown catalytic activity in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. kaznu.kzresearchgate.net

Table 2: Examples of Catalytic Reactions Using 4-Bromo-4'-Propylbiphenyl or its Derivatives

| Reaction Type | Role of 4-Bromo-4'-Propylbiphenyl Derivative | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl halide substrate | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Substituted biphenyls and terphenyls |

| Heck Reaction | Aryl halide substrate | Palladium catalyst (e.g., Pd(OAc)₂), Base | Substituted alkenes |

| Ligand Synthesis | Precursor to (4ʹ-bromobiphenyl-4-yl)diphenylphosphine | - | Phosphine ligands for metal catalysts |

V. Theoretical and Computational Studies on 4 Bromo 4 Propylbiphenyl

Electronic Structure Calculations

Electronic structure calculations are essential for understanding the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is effective for determining ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations for biphenyl (B1667301) derivatives and other bromo-aromatic systems have proven to be reliable in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettci-thaijo.org For 4-Bromo-4-Propylbiphenyl, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. These calculations provide a foundational understanding of the molecule's most stable three-dimensional shape. researchgate.net

Theoretical calculations for related bromo-substituted compounds have demonstrated the utility of DFT in achieving results that align well with experimental data, such as those from X-ray diffraction. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate predictions of properties like dipole moment and polarizability. mdpi.comresearchgate.net

Table 1: Representative Ground State Properties of Substituted Biphenyls Calculated by DFT Note: This table presents typical data for analogous compounds, as specific values for this compound are not publicly available.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Dihedral Angle (°) | ~35-45° | Defines the twist between the phenyl rings, affecting conjugation. |

| C-C Inter-ring Bond Length (Å) | ~1.48-1.49 Å | Indicates the strength of the bond connecting the two rings. |

| C-Br Bond Length (Å) | ~1.90-1.92 Å | Reflects the interaction of the bromine atom with the aromatic ring. |

| Dipole Moment (Debye) | ~1.5-2.0 D | Quantifies the overall polarity of the molecule. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, particularly for electronic energies and molecular properties. While computationally more demanding than DFT, these methods serve as a benchmark for accuracy. For molecules like 4-Bromo-4'-methylbiphenyl, ab initio calculations can precisely determine electronic energies and properties, offering a deeper understanding of electron correlation effects that are approximated in DFT. nih.govajchem-a.com

Frontier molecular orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. edu.krdnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich propyl-substituted phenyl ring, while the LUMO may be distributed across the biphenyl system, influenced by the electron-withdrawing nature of the bromine atom. Analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. thaiscience.info

Table 2: Representative Frontier Orbital Energies for Substituted Aromatic Compounds Note: This table shows typical energy values derived from studies on similar molecules to illustrate the concept.

| Parameter | Typical Energy Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Energy of the highest electron-donating orbital. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and stability; a larger gap suggests greater stability. thaiscience.info |

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic behavior of molecules, including rotations around bonds and interactions between molecules, which are critical for understanding their behavior in different phases.

The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central carbon-carbon single bond is a key conformational feature. Computational methods, particularly DFT, are used to calculate the energy barriers for this rotation. researchgate.net The rotational barrier is the energy required to move from the stable, twisted conformation (dihedral angle of ~40°) to a planar (0°) or perpendicular (90°) conformation.

Studies on various substituted biphenyls show that both experimental measurements and DFT computations can provide accurate values for these rotational energy barriers. nih.govbiomedres.us For this compound, the substituents at the para positions are not expected to create significant steric hindrance themselves, but they electronically influence the biphenyl system. The calculated rotational barriers help in understanding the molecule's flexibility and the likelihood of different conformations existing at a given temperature. comporgchem.com

Table 3: Typical Rotational Barriers for Biphenyl Derivatives Note: Values are generalized from computational studies on various biphenyl compounds.

| Transition State (Dihedral Angle) | Typical Energy Barrier (kJ/mol) | Physical Significance |

|---|---|---|

| Planar (0°) | ~6-10 kJ/mol | Represents the barrier due to steric clash of ortho-hydrogens. comporgchem.com |

| Perpendicular (90°) | ~6-9 kJ/mol | Represents the barrier due to loss of pi-conjugation between the rings. biomedres.us |

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by a delicate balance of intermolecular forces. Computational methods can predict these packing arrangements and analyze the interactions involved. For a molecule containing bromine and aromatic rings, key interactions include:

Halogen Bonding: The electropositive region on the bromine atom can interact favorably with a nucleophilic region on an adjacent molecule.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. nih.gov

C-H···π Interactions: Hydrogen atoms from the propyl group or phenyl rings can interact with the electron cloud of a neighboring aromatic ring.

Tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts within a crystal structure, providing insight into the forces that stabilize the crystal. mdpi.comnih.gov Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and, in the context of materials science, charge transport characteristics. chemrxiv.org

Spectroscopic Property Predictions and Validation

Theoretical predictions of spectroscopic properties are crucial for validating experimental data and understanding the electronic and structural characteristics of a molecule. Methodologies such as Density Functional Theory (DFT) for vibrational and NMR spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, are standard computational tools. researchgate.netmdpi.combohrium.comsemanticscholar.org However, a detailed review of scientific literature indicates that while these methods are broadly applied, specific computational studies predicting the full spectroscopic profile of this compound have not been extensively published. The following sections outline the established theoretical frameworks that would be employed for such predictions.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum chemical calculations is a powerful tool for structure elucidation. bohrium.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating nuclear magnetic shielding tensors. nih.govnih.gov From these tensors, chemical shifts (δ) are determined relative to a standard reference, such as Tetramethylsilane (TMS). nih.gov

For this compound, theoretical calculations would involve:

Geometry Optimization: The molecule's 3D structure would first be optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). semanticscholar.orgnih.gov

Shielding Constant Calculation: Using the optimized geometry, the GIAO method is applied to compute the isotropic shielding values for each nucleus (¹H and ¹³C).

Chemical Shift Calculation: The final chemical shifts are obtained by subtracting the calculated shielding constant of the nucleus from the calculated shielding constant of the reference compound (TMS) at the same level of theory.

These calculations can predict the chemical shifts for the aromatic protons and carbons on both phenyl rings, as well as for the aliphatic protons and carbons of the propyl group. Spin-spin coupling constants can also be computed, providing further structural insight. bohrium.com While this methodology is well-established, specific predicted NMR data tables for this compound are not presently available in published literature.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding intensities. biointerfaceresearch.comresearchgate.net

The computational process for this compound would include:

Frequency Calculation: Following geometry optimization, a frequency analysis is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to atomic displacements to produce a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies. nih.govq-chem.com

Intensity Calculation: IR intensities are derived from the changes in the dipole moment during each vibration, while Raman activities are calculated from changes in polarizability. nih.gov

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. biointerfaceresearch.com

This analysis would predict the frequencies for key vibrations, such as C-H stretching of the aromatic rings, C-C stretching within the biphenyl system, vibrations of the propyl chain, and the C-Br stretching mode. Simulated IR and Raman spectra can then be generated, but specific computational studies providing this data for this compound are not found in the current body of literature.

UV-Vis Absorption and Emission Spectrum Simulations

The electronic absorption and emission properties of a molecule are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for simulating these electronic transitions. mdpi.comrsc.org

A TD-DFT study on this compound would proceed as follows:

Excited State Calculation: Starting with the optimized ground-state geometry, the TD-DFT method is used to calculate the vertical excitation energies to various singlet excited states. rsc.org This provides the wavelengths of maximum absorption (λmax).

Oscillator Strength: The calculation also yields the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band in the UV-Vis spectrum. researchgate.net

For this compound, this would reveal electronic transitions characteristic of the substituted biphenyl chromophore, likely π → π* transitions. The position of the substituents (bromo and propyl groups) would be expected to cause shifts in the absorption bands compared to unsubstituted biphenyl. While TD-DFT is a standard method for such predictions, specific simulated UV-Vis spectra for this compound have not been reported in peer-reviewed studies. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms, allowing for the mapping of reaction pathways and the analysis of transition states to understand reactivity and selectivity.

Elucidation of Synthetic Reaction Pathways

A known synthetic route to this compound starts from biphenyl and proceeds through several key steps, each of which can be modeled computationally to understand its mechanism. google.com

The primary pathway involves:

Friedel-Crafts Acylation: Biphenyl is acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Computational studies on this type of reaction confirm the mechanism begins with the formation of a highly electrophilic acylium ion ([CH₃CH₂CO]⁺) from the reaction between propionyl chloride and AlCl₃. nih.govstudymind.co.uk This acylium ion then attacks the electron-rich biphenyl ring.

Reduction: The resulting ketone, 4-propionylbiphenyl (B1677972), is reduced to 4-propylbiphenyl (B80277). The patent describes using sodium borohydride (B1222165) for an initial reduction, followed by further steps to achieve the final alkyl group. google.com

Electrophilic Bromination: Finally, 4-propylbiphenyl undergoes electrophilic aromatic substitution with bromine (Br₂) and a Lewis acid catalyst such as ferric chloride (FeCl₃) to yield the final product. google.com The mechanism involves the polarization of Br₂ by the catalyst to create a strong electrophile that attacks the second phenyl ring.

Transition state calculations for each step would allow for the determination of activation energies, confirming the most likely reaction pathway and identifying rate-determining steps.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the regioselectivity observed in the synthesis of this compound.

Selectivity in Friedel-Crafts Acylation: The initial acylation of biphenyl is highly selective for the para-position (C4). Theoretical calculations can rationalize this by comparing the stability of the Wheland intermediates (σ-complexes) formed from attack at the ortho, meta, and para positions. The para-intermediate benefits from greater steric accessibility and more effective delocalization of the positive charge, resulting in a lower energy transition state and its preferential formation. researchgate.net

Selectivity in Bromination: In the final step, the bromination of 4-propylbiphenyl, the propyl group is an activating, ortho-, para-directing group. The electrophilic attack occurs on the unsubstituted ring. Computational analysis, such as mapping the molecular electrostatic potential (MEP) or calculating Fukui functions, would show the highest electron density and susceptibility to electrophilic attack at the 4'-position of 4-propylbiphenyl. chemrxiv.org Comparing the calculated activation energies for bromination at the different available positions on the second ring would quantitatively confirm that the pathway leading to this compound is the most kinetically favorable.

Vi. Advanced Materials Science Applications and Functional Derivatives

Precursor in Liquid Crystal Research and Development

4-Bromo-4'-propylbiphenyl (B126337) is a significant intermediate in the synthesis of thermotropic liquid crystals. chemicalbook.com The biphenyl (B1667301) unit provides the necessary structural rigidity and anisotropy characteristic of mesogenic (liquid crystal-forming) molecules, while the propyl chain offers a degree of flexibility that influences the material's melting point and the stability of its liquid crystalline phases. The bromine atom serves as a versatile functional handle for elaborating the molecular structure.

Synthesis of Mesogenic Derivatives from 4-Bromo-4'-Propylbiphenyl

The synthesis of liquid crystal molecules from 4-bromo-4'-propylbiphenyl primarily leverages the reactivity of the carbon-bromine bond. This site allows for the introduction of various terminal groups through metal-catalyzed cross-coupling reactions, which are crucial for tuning the final properties of the liquid crystal.

Key synthetic strategies include:

Cyanation: The bromo group can be substituted with a cyano (-CN) group, often via a Rosenmund-von Braun reaction or palladium-catalyzed cyanation. This leads to the formation of 4-cyano-4'-propylbiphenyl. Cyanobiphenyls are a classic family of liquid crystal materials known for their strong positive dielectric anisotropy, which is essential for their use in display devices. chemicalbook.com

Suzuki Coupling: The compound can be converted into its corresponding boronic acid derivative, 4-propylbiphenyl-4'-boronic acid. google.com This intermediate can then react with a variety of aryl halides in a Suzuki coupling reaction to build more complex, elongated mesogenic structures, such as terphenyls and quaterphenyls. These extended structures often exhibit higher clearing points and broader liquid crystal phase ranges.

Heck and Sonogashira Couplings: These reactions allow for the introduction of unsaturated linkages, like vinyl (-CH=CH-) or ethynyl (B1212043) (-C≡C-) groups. These groups extend the rigid core of the molecule, enhancing the π-electron conjugation and significantly increasing the molecular anisotropy. This is a common strategy for creating high-birefringence liquid crystals.

The choice of the terminal group and any additional rings or linking groups attached to the 4-propylbiphenyl (B80277) core dictates the final mesogenic properties of the derivative.

Table 1: Synthetic Pathways to Mesogenic Derivatives

| Starting Material | Reaction Type | Reagent Example | Resulting Functional Group | Target Mesogen Class |

| 4-Bromo-4'-propylbiphenyl | Cyanation | Copper(I) cyanide | Cyano (-CN) | Cyanobiphenyls |

| 4-Bromo-4'-propylbiphenyl | Borylation / Suzuki Coupling | Bis(pinacolato)diboron, then Ar-X, Pd catalyst | Aryl (-Ar) | Terphenyls, etc. |

| 4-Bromo-4'-propylbiphenyl | Heck Coupling | Alkene, Pd catalyst | Alkenyl (-CH=CHR) | Stilbene derivatives |

| 4-Bromo-4'-propylbiphenyl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl (-C≡CR) | Tolane derivatives |

Structure-Property Relationships in Liquid Crystalline Phases

The relationship between molecular structure and the resulting liquid crystalline properties is a central theme in materials chemistry. For derivatives of 4-bromo-4'-propylbiphenyl, several key structural features determine the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

Molecular Shape: The elongated, rod-like shape of the 4-propylbiphenyl core is the primary driver for the formation of liquid crystal phases. mdpi.com The length-to-breadth ratio is a critical parameter; longer molecules tend to exhibit more stable and higher-ordered mesophases (like smectic phases).

Terminal Group Polarity: The nature of the group that replaces the bromine atom profoundly impacts the mesophase stability and dielectric properties. Strongly polar groups like -CN or -NCS (isothiocyanate) can induce strong dipole-dipole interactions, which often favor the formation of stable, interdigitated smectic A phases. york.ac.uk Conversely, the presence of a terminal bromine atom can disrupt packing and suppress smectic phases that might otherwise be expected. whiterose.ac.uk

Core Rigidity: Introducing rigid linking groups like -C≡C- (ethynyl) not only elongates the molecule but also increases the rigidity of the core, generally leading to higher melting points and clearing points (the temperature at which the material becomes an isotropic liquid).

These relationships allow for the rational design of liquid crystals with specific, targeted properties for various applications. in-cosmetics.com

Birefringence and Optical Anisotropy Studies

Birefringence (Δn) is a measure of a material's optical anisotropy—the difference between the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director of the liquid crystal. Materials with high birefringence are crucial for optical phase modulators and other photonic devices, especially in the infrared spectrum, as they can induce a required phase shift with a thinner device layer, leading to faster response times. mdpi.com

Derivatives of 4-bromo-4'-propylbiphenyl are excellent candidates for high-birefringence materials due to the following structural features:

Aromatic Core: The biphenyl unit contains a conjugated system of π-electrons. These electrons are much more easily polarized by an electric field along the long axis of the molecule than perpendicular to it. This large electronic polarizability anisotropy is the fundamental source of high birefringence. mdpi.com

Conjugation Extension: Synthesizing derivatives where the biphenyl core is extended with other aromatic rings or unsaturated linkages (e.g., tolanes) further increases the length of the π-conjugated system. This enhancement directly correlates with a significant increase in birefringence. nih.gov